5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride

Description

Historical Development and Discovery

The discovery of 5,5-dimethylpyrrolidine-2-carboxylic acid hydrochloride traces back to early investigations into proline analogs. Initial synthetic efforts focused on modifying proline’s pyrrolidine ring to study conformational effects in peptides. Key milestones include:

- 1959 : Bonnett et al. developed methods for synthesizing pyrrolidine derivatives via nitroalkane cyclization.

- 1999 : An et al. resolved racemic 5,5-dimethylproline using D-tartrate, enabling stereochemical studies.

- 2010 : Robinson et al. demonstrated acid-stable 5,5-dimethylproline dipeptides via cross metathesis and cyclization.

These efforts established the compound’s utility in peptide synthesis and protein engineering.

Nomenclature and Classification Systems

The compound is systematically named using IUPAC and other systems:

- IUPAC Name : (2S)-5,5-dimethylpyrrolidine-2-carboxylic acid hydrochloride.

- Synonyms :

- Classification :

- Non-proteinogenic amino acid derivative

- Cyclic secondary amine carboxylate

Its CAS registry number (146954-59-8 ) and PubChem CID (49868685 ) facilitate standardized identification.

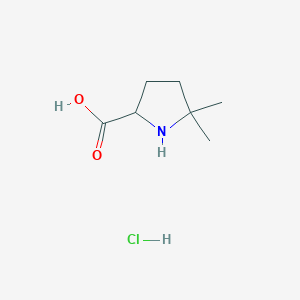

Molecular Structure and Chemical Formula

The molecular architecture is defined by:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₂·HCl |

| Molecular Weight | 179.64 g/mol |

| SMILES | Cl.CC1(CCC@HC(=O)O)C |

| InChI Key | DEMIRSVUSWJCFT-YFKPBYRVSA-N |

The pyrrolidine ring features two methyl groups at C5 and a carboxylic acid group at C2, with protonation at the secondary amine forming the hydrochloride salt.

Stereochemical Features and Configurations

Stereochemical properties include:

- Chiral Center : C2 adopts an S configuration, critical for mimicking L-proline’s topology.

- Ring Puckering : The dimethyl groups enforce a Cγ-endo puckering, stabilizing cis-amide bonds in peptides.

- Cis-Trans Isomerism : The steric bulk of C5 methyl groups restricts rotation, locking the X-Pro peptide bond in a cis conformation (>90% cis population).

Comparison with Proline :

| Feature | Proline | 5,5-Dimethylproline |

|---|---|---|

| Ring Substitution | None | 5,5-Dimethyl |

| Amide Bond Preference | 5–30% cis (context-dependent) | >90% cis |

| Thermal Stability | Moderate | Enhanced acid/thermal stability |

Comparison with Natural Amino Acids

Unlike proteinogenic amino acids, 5,5-dimethylproline exhibits unique properties:

- Steric Effects : The dimethyl groups hinder backbone flexibility, favoring reverse turns in peptides.

- Conformational Locking : Replaces proline in synthetic peptides to prevent cis-trans isomerization during protein folding.

- Applications :

This structural tailoring makes it invaluable for studying protein folding dynamics and designing bioactive peptides.

Properties

IUPAC Name |

5,5-dimethylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(2)4-3-5(8-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZZJQWZBJKQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(N1)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796882-98-8 | |

| Record name | 5,5-dimethylpyrrolidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride (also referred to as (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

- Chemical Name : 5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride

- CAS Number : 1796882-98-8

- Molecular Formula : C₇H₁₄ClN₁O₂

The biological activity of 5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is primarily attributed to its interactions with various biomolecules. It is believed to modulate enzymatic activity through selective binding to active sites, which can result in either inhibition or activation of specific enzymes. The compound's chiral nature enhances its ability to interact selectively with biological targets, making it a valuable candidate for drug development .

Enzymatic Modulation

Research indicates that this compound may serve as an inhibitor or activator for several enzymes involved in metabolic pathways. Its ability to influence enzyme kinetics makes it a focus for designing new therapeutic agents .

Neuroprotective Effects

Studies have shown that derivatives of 5,5-Dimethylpyrrolidine exhibit neuroprotective properties. For example, in vitro studies demonstrated that certain derivatives could restore acetylcholine levels and reduce acetylcholinesterase activity in neuronal models treated with neurotoxic agents like scopolamine . This suggests potential applications in treating neurodegenerative diseases.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays indicated that it could scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related damage in cells .

Study on Anticancer Activity

A notable study investigated the anticancer potential of various derivatives derived from 5,5-Dimethylpyrrolidine. The results indicated structure-dependent activity against A549 lung adenocarcinoma cells. Compounds containing free amino groups exhibited the most potent anticancer effects while maintaining low cytotoxicity toward non-cancerous cells .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound 1 | 18.17 ± 1.0 | Antioxidant |

| Compound 2 | 66% viability at 100 µM | Anticancer |

| Compound 3 | Not specified | Neuroprotective |

Antimicrobial Properties

Another area of research focused on the antimicrobial effects of the compound against multidrug-resistant pathogens. The derivatives showed promising results against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .

Applications in Drug Development

Due to its unique structural features and biological activities, 5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is being explored for various therapeutic applications. Its role as a chiral building block facilitates the synthesis of complex organic molecules used in drug formulation .

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- DMPC serves as a versatile building block in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions makes it useful for constructing complex molecular architectures.

- Peptide Synthesis :

- Biochemical Studies :

- Pharmaceutical Development :

- Buffering Agent :

Case Study 1: Peptide Synthesis Optimization

In a study focusing on optimizing peptide synthesis routes, DMPC was used as a chiral auxiliary to enhance yields and selectivity. The results indicated that using DMPC allowed for higher purity of the synthesized peptides compared to traditional methods, demonstrating its effectiveness in pharmaceutical applications.

Case Study 2: Enzyme Interaction Studies

Research investigating the interaction of DMPC with specific enzymes revealed that the compound could significantly inhibit enzyme activity at certain concentrations. This study provided insights into the molecular mechanisms by which DMPC influences biochemical pathways, highlighting its potential use in therapeutic interventions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Analogues

Azaspiro[4.5]decane-2-carboxylic Acid (3d)

- Molecular Formula: C₁₀H₁₅NO₂

- Molecular Weight : 181.23 g/mol

- Melting Point : 170–173°C

- Yield : 87%

- Key Features: A spirocyclic compound lacking oxygen in its structure. Its constrained conformation may enhance binding affinity in drug design.

8-Oxa-1-azaspiro[4.5]decane-2-carboxylic Acid Hydrochloride (8f)

Pyrrolidine and Pyrrolo-Pyridine Derivatives

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10a)

- Molecular Formula : C₈H₆N₂O₂

- Molecular Weight : 162.15 g/mol

- Yield : 95%

- Key Features: A fused pyrrolo-pyridine system with a planar aromatic ring.

(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic Acid

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- Key Features: A stereoisomer of 8g’s base structure.

Protected Derivatives

1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic Acid (3g)

- CAS : 900158-99-8

- Molecular Formula: C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- Key Features : A Boc-protected precursor to 8g, used in peptide synthesis to prevent unwanted side reactions. The tert-butoxycarbonyl group enhances stability during intermediate steps .

Fmoc-5,5-Dimethyl-L-Proline

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Features |

|---|---|---|---|---|---|

| 5,5-Dimethylpyrrolidine-2-carboxylic acid HCl | C₇H₁₄ClNO₂ | 179.45 | 170–174 | 92 | Hydrochloride salt, high solubility |

| Azaspiro[4.5]decane-2-carboxylic acid (3d) | C₁₀H₁₅NO₂ | 181.23 | 170–173 | 87 | Spirocyclic, no oxygen |

| 8-Oxa-1-azaspiro[4.5]decane-2-carboxylic acid HCl (8f) | C₉H₁₄ClNO₃ | 227.66 | 181–184 | 94 | Oxygen-containing spiro ring, higher m.p. |

| 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) | C₈H₆N₂O₂ | 162.15 | Not reported | 95 | Fused aromatic system |

| (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid | C₇H₁₃NO₂ | 143.18 | Not reported | N/A | Stereoisomer with 1,5-dimethyl groups |

Preparation Methods

General Synthetic Strategies

The synthesis of 5,5-dimethylpyrrolidine-2-carboxylic acid hydrochloride generally involves two main approaches:

- Direct carboxylation of 5,5-dimethylpyrrolidine or its derivatives

- Multistep synthesis starting from substituted pyrrolidine precursors

These methods aim to introduce the carboxylic acid group at the 2-position while maintaining or introducing the 5,5-dimethyl substitution on the pyrrolidine ring.

Direct Carboxylation Method

A recent and practical approach involves the direct carboxylation of 2-spiropyrrolidines or 5,5-dimethylpyrrolidine derivatives to obtain the target compound efficiently.

Procedure:

Starting from 5,5-dimethylpyrrolidine derivatives, the compound undergoes a carboxylation reaction under controlled conditions, often using CO2 or suitable carboxylation reagents, to introduce the carboxylic acid group at the 2-position in a one-step process.Yields and Efficiency:

This method has been reported to provide good yields (up to 72%) even on a multigram scale, demonstrating its suitability for larger-scale syntheses. The reaction conditions are mild and avoid complicated purification steps, making it attractive for pharmaceutical applications.-

- One-step reaction

- Good yields

- Scalable for industrial use

- Avoids harsh reagents or conditions

Research Example:

A study demonstrated the successful synthesis of 5,5-dimethylpyrrolidine-2-carboxylic acid hydrochloride via carboxylation of the N-Boc protected intermediate, followed by deprotection and conversion to the hydrochloride salt. The final product was obtained in 72% yield with high purity, confirming the robustness of this route.

Another classical approach involves constructing the pyrrolidine ring first, followed by introduction of methyl groups and carboxylation.

Step 1: Pyrrolidine Ring Formation

The pyrrolidine ring is formed by cyclization of suitable precursors, such as amino alcohols or haloalkylamines, under acidic or basic conditions. This step forms the nitrogen-containing five-membered ring core.Step 2: Introduction of 5,5-Dimethyl Substitution

The methyl groups at the 5-position can be introduced via alkylation reactions or by starting with precursors already bearing methyl substituents.Step 3: Carboxylation at the 2-Position

The carboxylic acid group is introduced by oxidation or direct carboxylation of the 2-position, often involving reagents such as potassium permanganate or lithium hydroxide with carbon dioxide.Hydrochloride Salt Formation

The free acid is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid, facilitating purification and improving stability.-

- Use of lithium hydroxide or sodium hydroxide as base

- Controlled temperature between 0°C and 30°C during oxidation/carboxylation

- Use of potassium permanganate in batches for oxidation

- pH adjustment to 2-3 with hydrochloric acid for precipitation of the hydrochloride salt

- Extraction with organic solvents such as butanone or chloroform for purification

Yields and Purity:

Yields vary depending on conditions but can reach approximately 55% to 75% with purities exceeding 99% after recrystallization and purification steps.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Direct Carboxylation | 5,5-Dimethylpyrrolidine derivatives | CO2 or carboxylation reagent, mild conditions | ~72 | >99 | One-step, scalable, efficient |

| Multistep Cyclization & Functionalization | Amino alcohols or haloalkylamines with methyl substituents | Lithium hydroxide, potassium permanganate, HCl, temperature control | 55-75 | >99 | Classical approach, involves ring formation and oxidation |

| Oxidation of methyl-substituted heterocycles (analogous) | 2,5-Dimethylpyrazine (model compound) | Potassium permanganate, pH adjustment, organic extraction | ~75 | 99.5 | Industrially viable, informs oxidation steps |

Research Findings and Practical Considerations

The direct carboxylation method is favored for its simplicity and scalability, offering a streamlined route to 5,5-dimethylpyrrolidine-2-carboxylic acid hydrochloride with minimal purification steps.

The multistep synthesis provides flexibility in introducing various substituents but requires careful control of reaction parameters, especially during oxidation and pH adjustment, to maximize yield and purity.

Industrial processes emphasize temperature control , stepwise addition of oxidants , and precise pH tuning to minimize side reactions and byproduct formation, ensuring high product quality.

The hydrochloride salt form is preferred for stability and ease of handling in research and pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride, and how can purity be validated?

- Methodology : A common approach involves cyclization of substituted proline precursors under acidic conditions, followed by hydrochlorination. For example, analogous pyrrolidine derivatives are synthesized via reductive amination or Strecker synthesis, with HCl used to isolate the hydrochloride salt .

- Purity Validation : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 210–220 nm, coupled with mass spectrometry for structural confirmation. Purity thresholds (>95%) should align with pharmacopeial standards for related heterocyclic hydrochlorides .

Q. Which spectroscopic techniques are optimal for characterizing 5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride?

- Nuclear Magnetic Resonance (NMR) : H NMR in DO or DMSO-d resolves methyl group protons (δ 1.2–1.5 ppm) and carboxylic acid protons (broad signal near δ 12 ppm). C NMR confirms quaternary carbons and carbonyl groups .

- Infrared Spectroscopy (IR) : Detect carboxylic acid O-H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm). Compare with computational IR spectra from quantum chemical models for validation .

Q. How should researchers handle purification and storage to ensure compound stability?

- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC under acidic conditions (0.1% TFA) minimizes decomposition.

- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (N or Ar) to prevent hygroscopic degradation and oxidation. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions for synthesizing this compound?

- Methodology : Apply a 2 factorial design to test variables like temperature (40–80°C), catalyst concentration (0.1–1.0 mol%), and reaction time (12–24 hrs). Response surface methodology (RSM) identifies optimal yield and minimizes byproduct formation. For example, analogous pyrrolidine syntheses show temperature as the most significant factor .

- Example Table :

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Temperature (°C) | 40 | 80 | 60 |

| Catalyst (mol%) | 0.1 | 1.0 | 0.5 |

| Time (hrs) | 12 | 24 | 18 |

Q. What computational strategies predict reaction pathways for this compound’s synthesis?

- Quantum Chemical Modeling : Use density functional theory (DFT) to map energy barriers for cyclization steps. Software like Gaussian or ORCA calculates transition states and intermediates, identifying rate-limiting steps .

- Machine Learning (ML) : Train ML models on datasets of analogous pyrrolidine syntheses to predict optimal solvents or catalysts. Tools like RDKit or AutoML integrate experimental data for iterative optimization .

Q. How can contradictory analytical data (e.g., NMR vs. HPLC results) be resolved?

- Root-Cause Analysis :

Sample Purity : Check for residual solvents or salts via TGA (Thermogravimetric Analysis).

Dynamic Effects : Variable-temperature NMR resolves conformational exchange broadening in pyrrolidine rings.

Cross-Validation : Compare with X-ray crystallography or 2D NMR (COSY, HSQC) to confirm stereochemistry .

Q. What considerations are critical for scaling up synthesis to pilot-plant reactors?

- Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer, reducing hot spots during exothermic cyclization steps.

- Process Control : Implement PAT (Process Analytical Technology) with in-line FTIR or Raman spectroscopy for real-time monitoring. Scale-up factors (e.g., mixing efficiency) should align with dimensionless numbers (Reynolds, Damköhler) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.